Cas no 2225174-09-2 (4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid)
4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid
- (4-Chloro-2-isopropylpyrimidin-5-yl)boronic acid
- 2225174-09-2
-
- Inchi: 1S/C7H10BClN2O2/c1-4(2)7-10-3-5(8(12)13)6(9)11-7/h3-4,12-13H,1-2H3
- InChI Key: DCGHOVFDBGGPDQ-UHFFFAOYSA-N
- SMILES: C1(C(C)C)=NC=C(B(O)O)C(Cl)=N1
Computed Properties
- Exact Mass: 200.0523854g/mol
- Monoisotopic Mass: 200.0523854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.2Ų
4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C908141-5mg |
4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid |
2225174-09-2 | 95% | 5mg |
¥1,008.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C908141-25mg |
4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid |
2225174-09-2 | 95% | 25mg |
¥2,930.40 | 2022-09-02 |
4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid
Recent Advances in the Application of 4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid (CAS: 2225174-09-2) in Chemical Biology and Drug Discovery
4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid (CAS: 2225174-09-2) has emerged as a critical intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies highlight its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in the construction of complex heterocyclic scaffolds. This boronic acid derivative is particularly valued for its stability and reactivity, enabling efficient C-C bond formation under mild conditions. Its structural features, including the chloro and isopropyl substituents, contribute to its versatility in medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in developing kinase inhibitors targeting EGFR and VEGFR2. Researchers utilized 4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid as a key building block to create novel pyrimidine-based compounds with improved selectivity profiles. The study reported IC50 values in the low nanomolar range for several derivatives, suggesting promising therapeutic potential in oncology. Molecular docking simulations further revealed enhanced binding interactions due to the isopropyl group's hydrophobic contributions.
In the field of PROTAC (Proteolysis Targeting Chimeras) development, this boronic acid derivative has shown unique advantages. A recent Nature Chemical Biology publication (2024) described its incorporation into heterobifunctional molecules designed to degrade challenging drug targets. The chlorine atom at the 4-position proved essential for maintaining the compound's metabolic stability, while the boronic acid moiety facilitated efficient conjugation to E3 ligase ligands. This dual functionality enabled the creation of PROTACs with improved cellular permeability and target engagement.
Ongoing research at several pharmaceutical companies has explored the compound's potential in antibiotic development. Preliminary results presented at the 2024 ACS Spring Meeting indicated that derivatives of 4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid exhibit activity against Gram-positive pathogens, including MRSA strains. The unique electronic properties imparted by the boronic acid group appear to enhance binding to bacterial enzyme targets, while the chloro substituent contributes to membrane penetration.
From a synthetic chemistry perspective, recent advances in continuous flow chemistry have improved the scalability of processes involving this boronic acid. A 2024 Organic Process Research & Development paper detailed an optimized manufacturing route that achieves >90% yield while minimizing boronic acid protodeboronation. This development is particularly significant given the growing demand for this intermediate in large-scale drug production.
Looking forward, researchers anticipate expanded applications of 4-Chloro-2-(iso-propyl)pyrimidine-5-boronic acid in covalent inhibitor design and radiopharmaceutical development. Its ability to participate in both reversible and irreversible binding modes, combined with the potential for isotope labeling at the boron center, positions this compound as a versatile tool in next-generation drug discovery platforms.
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